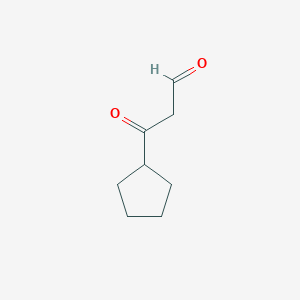![molecular formula C11H18O4 B13191749 Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)
Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[24]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its dioxaspiroheptane ring system, which is a rare and interesting feature in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone or aldehyde under acidic conditions.
Introduction of the Ester Group: The ester group can be introduced through esterification reactions, where the spirocyclic intermediate is reacted with an appropriate carboxylic acid or its derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds with new functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylheptane: A structurally similar compound with different functional groups and reactivity.
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Another compound with a spirocyclic structure but different substituents and applications.
Uniqueness
Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiroheptane functionalities. This combination of features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
methyl 7-methyl-2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7(2)11(9(12)13-4)10(15-11)5-6-14-8(10)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QZUGITKWTOZPTM-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCO1)C(O2)(C(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)
![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)

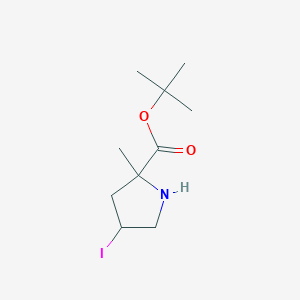
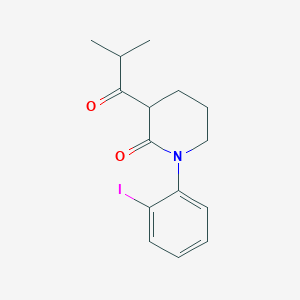


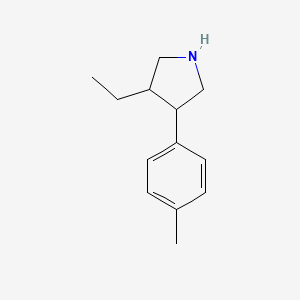
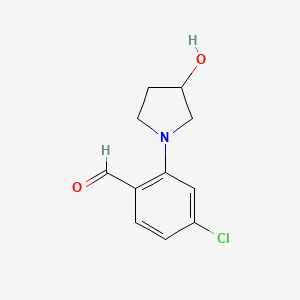
![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid](/img/structure/B13191719.png)
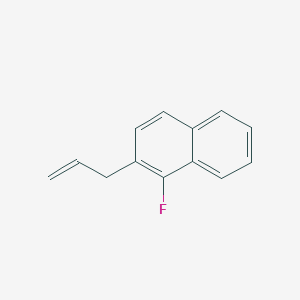
![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
